molecular formula C13H13NO3 B11877693 Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate CAS No. 66326-01-0

Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate

Cat. No.: B11877693
CAS No.: 66326-01-0
M. Wt: 231.25 g/mol
InChI Key: PCNNTSJDISWBRZ-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them significant in the development of pharmaceuticals and other chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of aniline derivatives with acetaldehyde under microwave irradiation without any solvent, using hydrochloric acid as a catalyst . This method is efficient and yields high purity products.

Industrial Production Methods

In industrial settings, the production of quinoline derivatives like this compound often employs green and sustainable chemistry techniques. These include the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources such as microwave or ultrasound irradiation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it valuable in drug discovery and development.

    Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition can result in the suppression of cell growth and proliferation, making it an effective antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of applications in scientific research and industry highlight its significance in the field of chemistry and medicine .

Properties

CAS No.

66326-01-0

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-8(15)12-7-10(13(16)17-2)9-5-3-4-6-11(9)14-12/h3-8,15H,1-2H3

InChI Key

PCNNTSJDISWBRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=C1)C(=O)OC)O

Origin of Product

United States

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